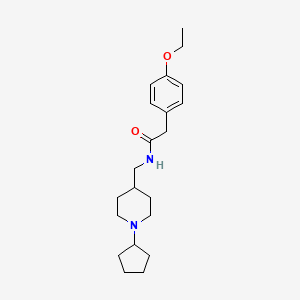

N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(4-ethoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(4-ethoxyphenyl)acetamide, commonly known as CPP-109, is a drug that has been extensively studied for its potential use in treating addiction and other neurological disorders. CPP-109 is a derivative of the naturally occurring compound, gamma-aminobutyric acid (GABA), and is classified as a GABA analogue.

Wissenschaftliche Forschungsanwendungen

Comparative Metabolism in Herbicides

N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(4-ethoxyphenyl)acetamide, as part of its broader chemical class, has been studied in the context of its metabolism in human and rat liver microsomes. For instance, the comparative metabolism of chloroacetamide herbicides shows the complex metabolic pathways these compounds undergo, highlighting their transformation into various metabolites with potential carcinogenic properties. Such research provides crucial insights into the metabolic activation and the potential health risks associated with exposure to these chemicals (Coleman et al., 2000).

Chemoselective Acetylation for Antimalarial Drugs

The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase demonstrates the potential of this compound in the synthesis of antimalarial drugs. This process optimization highlights the versatility of N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(4-ethoxyphenyl)acetamide derivatives in pharmaceutical applications, offering a pathway to develop drugs with enhanced efficacy and safety profiles (Magadum & Yadav, 2018).

Novel Antihypertensive Agents

The structural modification of N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(4-ethoxyphenyl)acetamide derivatives has led to the discovery of novel antihypertensive agents. By evaluating the inhibitory activity against T-type Ca(2+) channels, researchers have identified compounds with significant potential to lower blood pressure without inducing reflex tachycardia, showcasing the therapeutic potential of these derivatives in cardiovascular disease management (Watanuki et al., 2012).

Environmental Degradation of Herbicides

Studies on the environmental degradation of herbicides, including those related to N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(4-ethoxyphenyl)acetamide, focus on the N-deethoxymethylation key step in biodegradation. The identification of cytochrome P450 system components involved in this process is crucial for understanding the environmental fate of these compounds and developing strategies for mitigating their impact on ecosystems (Wang et al., 2015).

Interaction with Biological Macromolecules

The interaction of N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(4-ethoxyphenyl)acetamide derivatives with biological macromolecules, such as proteins, has been studied to understand their potential therapeutic effects and toxicological profiles. For instance, the structural characterization of covalent adducts formed between acetaminophen, a compound within the same broad chemical family, and bovine serum albumin provides insights into the drug-protein interactions and their implications for drug efficacy and safety (Hoffmann et al., 1985).

Eigenschaften

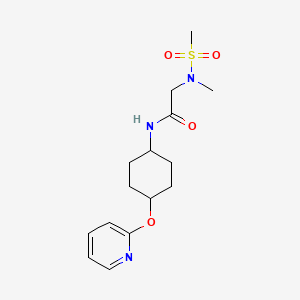

IUPAC Name |

N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-ethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N2O2/c1-2-25-20-9-7-17(8-10-20)15-21(24)22-16-18-11-13-23(14-12-18)19-5-3-4-6-19/h7-10,18-19H,2-6,11-16H2,1H3,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MISWZCJXLUCIGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)C3CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-ethoxyphenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzamide](/img/structure/B2384500.png)

![Methyl 6-aminospiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B2384501.png)

![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methoxyethyl)oxamide](/img/structure/B2384502.png)

![2-[2-Chloro-5-(trifluoromethyl)phenyl]imino-8-methoxychromene-3-carboxamide](/img/structure/B2384503.png)

![1-[4-(2-Methoxyphenyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2384504.png)

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2384505.png)

![N-(2,4-difluorophenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B2384506.png)

![4-acetylphenyl tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexane]-5'-carboxylate (non-preferred name)](/img/structure/B2384507.png)

![2-benzamido-N-(2-methoxybenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2384518.png)